Ácido 2-amino-2-(2-clorofenil)acético

Descripción general

Descripción

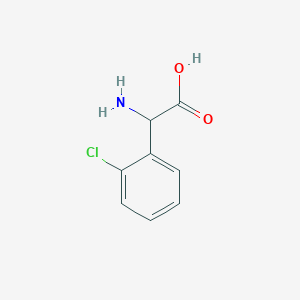

2-Amino-2-(2-chlorophenyl)acetic acid is a glycine derivative with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound is known for its applications in various scientific research fields, particularly in chemistry and biology. It is a white to off-white solid that is soluble in water and other solvents .

Aplicaciones Científicas De Investigación

2-Amino-2-(2-chlorophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

Target of Action

2-Amino-2-(2-chlorophenyl)acetic acid is a derivative of glycine . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina. When glycine receptors are activated, chloride ions enter the neuron and the cell undergoes a hyperpolarization, decreasing the chances of a successful action potential occurring .

Mode of Action

As a glycine derivative, 2-Amino-2-(2-chlorophenyl)acetic acid may interact with glycine receptors, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Pathways

As a glycine derivative, it may be involved in the glycine, serine, and threonine metabolism pathways .

Pharmacokinetics

The compound’s ADME properties and their impact on bioavailability are yet to be fully understood .

Result of Action

Amino acids and their derivatives are known to be beneficial as ergogenic dietary substances, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Análisis Bioquímico

Biochemical Properties

2-Amino-2-(2-chlorophenyl)acetic acid plays a role in biochemical reactions, particularly as a glycine derivative Glycine is involved in the synthesis of proteins, which are crucial for cellular function and structure

Cellular Effects

It’s known that amino acids and their derivatives can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a glycine derivative, it may interact with biomolecules, potentially influencing enzyme activity and gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-chlorophenyl)acetic acid typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-(2-chlorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amino acids.

Comparación Con Compuestos Similares

- 2-Amino-2-(4-chlorophenyl)acetic acid

- 2-Amino-2-(3-chlorophenyl)acetic acid

- 2-Amino-2-(2-bromophenyl)acetic acid

Comparison: 2-Amino-2-(2-chlorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications .

Actividad Biológica

2-Amino-2-(2-chlorophenyl)acetic acid, also known as 2-(2-chlorophenyl)glycine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 185.61 g/mol

- IUPAC Name : 2-Amino-2-(2-chlorophenyl)acetic acid

The compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a phenyl ring with a chlorine substituent at the para position. Its structural resemblance to glycine suggests potential interactions with glycine receptors, which are crucial in neurotransmission and various signaling pathways.

Synthesis Methods

Several synthetic routes have been developed for producing 2-amino-2-(2-chlorophenyl)acetic acid:

- Condensation Reaction :

- Reactants: Chloroacetic acid and 2-chloroaniline.

- Process: The reaction involves nucleophilic substitution followed by hydrolysis.

Neuropharmacological Effects

Research indicates that 2-amino-2-(2-chlorophenyl)acetic acid may influence neurotransmitter release through its interaction with glycine receptors. This interaction could modulate synaptic plasticity, which is essential for learning and memory processes. Studies have shown that the compound can affect various signaling pathways related to neuronal signaling, including those involved in:

- MAPK/ERK Pathway

- JAK/STAT Signaling

- PI3K/Akt/mTOR Pathway

Cardiovascular Implications

The compound has also been studied for its effects on platelet aggregation, suggesting potential applications in cardiovascular health. Its ability to modify platelet function could be relevant in developing treatments for thrombotic disorders.

Case Studies and Research Findings

A selection of studies highlights the biological activity of 2-amino-2-(2-chlorophenyl)acetic acid:

-

Platelet Function Studies :

- A study demonstrated that this compound could inhibit platelet aggregation in vitro, indicating its potential as an antithrombotic agent.

-

Neurotransmission Modulation :

- Research focusing on its interaction with glycine receptors showed that it could enhance inhibitory neurotransmission, which may have implications for conditions such as epilepsy or anxiety disorders.

-

Anticancer Activity :

- Preliminary investigations into its anticancer properties revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship suggested that modifications to the phenyl ring could enhance anticancer efficacy.

Comparative Analysis of Similar Compounds

The following table compares 2-amino-2-(2-chlorophenyl)acetic acid with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | 0.92 |

| 2-Amino-2-(3-chlorophenyl)acetic acid | 7292-71-9 | 0.90 |

| Glycine | 56-40-6 | N/A |

The variations in chlorine substitution patterns significantly influence the biological activity and pharmacological properties of these compounds.

Propiedades

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIZLNPFTRQPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302892 | |

| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88744-36-9, 141196-64-7 | |

| Record name | 2-(2-Chlorophenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088744369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88744-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-Chlorophenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 141196-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROPHENYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33MO79FI81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of the optical purity of 2-Amino-2-(2-chlorophenyl)acetic acid in the synthesis of Clopidogrel Sulfate?

A1: The synthesis of Clopidogrel Sulfate, as described in the research paper "An Improved Synthesis of Clopidogrel Sulfate" [], utilizes (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, derived from the optical resolution of racemic 2-Amino-2-(2-chlorophenyl)acetic acid. This highlights a crucial aspect: only the (S)-enantiomer of the molecule is desired for the synthesis. Utilizing a racemic mixture would lead to a final product containing both Clopidogrel enantiomers. Since the biological activity of chiral drugs often resides primarily in one enantiomer, using a racemic starting material could result in reduced efficacy and potential for different side effects. Therefore, obtaining high optical purity of the (S)-enantiomer of 2-Amino-2-(2-chlorophenyl)acetic acid is essential for producing the desired enantiomer of Clopidogrel with optimal therapeutic activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.